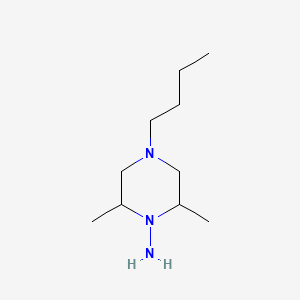![molecular formula C26H38O8 B561303 [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate CAS No. 106009-80-7](/img/structure/B561303.png)
[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate is a natural product found in Dendrilla rosea and Aplysilla rosea with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Approaches : Research has demonstrated various synthetic approaches for compounds with similar structures, highlighting the potential for synthesizing complex organic compounds. For example, the total synthesis of chuangxinmycins was achieved using stereoselective processes, which could be relevant for the synthesis of similarly structured compounds (Kato, Ono, & Akita, 2001).
Chemical Transformations : The study of chemical transformations of related compounds, like the formation of oxetane via 1,3-migration of benzyloxy groups in certain cations, can provide insights into the chemical behavior and potential applications of [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.0^1,10.0^4,9.0^16,19]nonadecan-3-yl] butanoate (Mosimann & Vogel, 2000).
Crystallographic Analysis : Detailed crystallographic analysis of structurally similar compounds, like beclometasone derivatives, may provide valuable information on the molecular arrangement and stability of related compounds (Ketuly, Hadi, & Ng, 2009).
Biological and Pharmacological Research
New Compound Discovery : Research on endophytic fungi has led to the discovery of new polyketides, highlighting the potential for discovering novel compounds with unique structures and properties, which could be relevant for compounds like [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.0^1,10.0^4,9.0^16,19]nonadecan-3-yl] butanoate (Yuan et al., 2009).
Enzymatic Reactions and Synthesis : Studies on enzymatic reactions, such as the stereoselective synthesis of amino acids and derivatives, can inform the potential enzymatic processing or modification of related compounds (Marin et al., 2002).
Molecular Interactions and Effects : Understanding the interactions of similar compounds with biological systems, like the reactivity of lysine moieties toward epoxyhydroxylinoleic acid derivatives, can provide insights into the biological applications and effects of [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.0^1,10.0^4,9.0^16,19]nonadecan-3-yl] butanoate (Lederer, Schuler, & Ohmenhäuser, 1999).
Eigenschaften
CAS-Nummer |
106009-80-7 |
|---|---|
Molekularformel |
C26H38O8 |
Molekulargewicht |
478.582 |
InChI |
InChI=1S/C26H38O8/c1-6-8-16(28)32-18-19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20(18)31-13(2)27/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15?,17?,18-,19+,20-,22+,23?,25-,26?/m1/s1 |
InChI-Schlüssel |
KCKYJGIIASZZST-RHDJPFQBSA-N |
SMILES |
CCCC(=O)OC1C2C(CCCC2(C3CCC4C5C3(C1OC(=O)C)C(OC5OC4=O)O)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



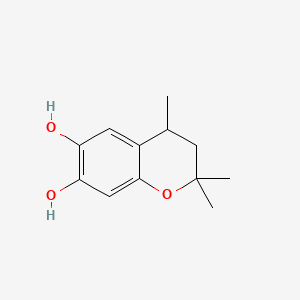

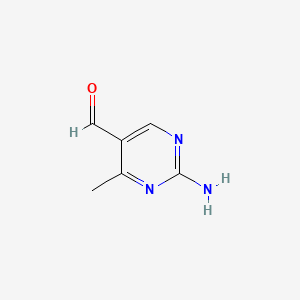

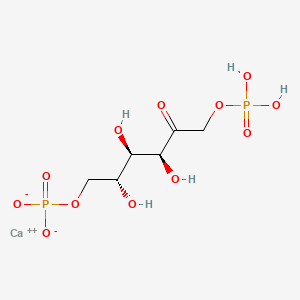
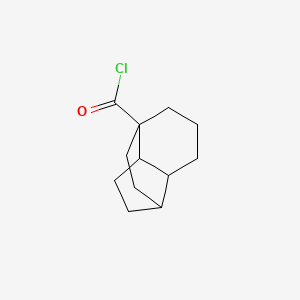
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)acrylonitrile](/img/structure/B561231.png)
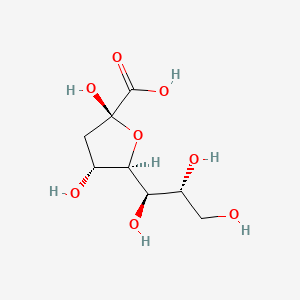
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)

![7-Azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B561239.png)
